molecular formula C15H14N2O2S2 B2417199 (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 7267-67-6

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No. B2417199
CAS RN: 7267-67-6
M. Wt: 318.41
InChI Key: OSRGOJAHRLMKIG-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol derivatives are a class of organic compounds that contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The reaction of ammonium thiocyanate via C–H thiolation routes, using various aniline derivatives, resulted in a simple, green, and bromine-free synthesis of 2-amino benzothiazole in moderate to good yields under mild reaction conditions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The combination of different pharmacophores within a single molecule often leads to more effective drugs. In this context, (NE)-4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide serves as a promising scaffold. Researchers explore its potential as a lead compound for designing novel drugs with enhanced bioactivity. The benzothiazole and quinoline moieties present in this compound are prevalent in various bioactive molecules and synthetic drugs . For instance:

Spectrophotometric Analysis of Chlorine Compounds

As an electrophilic coupling reagent, this compound facilitates the spectrophotometric determination of chloramine-B (CAB) and residual chlorine content in environmental water samples. Researchers rely on its specificity and sensitivity for accurate measurements .

Mechanism of Action

While the specific mechanism of action for “(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide” is not available, some benzo[d]thiazol derivatives have been found to have potential antidepressant and anticonvulsant effects .

Future Directions

Future research could focus on further exploring the potential therapeutic effects of benzo[d]thiazol derivatives and developing more efficient synthesis methods .

properties

IUPAC Name

(NE)-4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-7-9-12(10-8-11)21(18,19)16-15-17(2)13-5-3-4-6-14(13)20-15/h3-10H,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRGOJAHRLMKIG-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

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